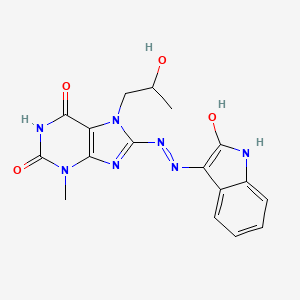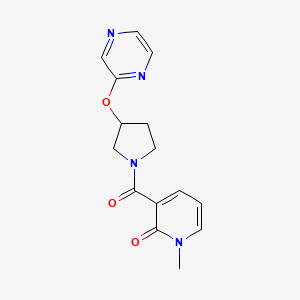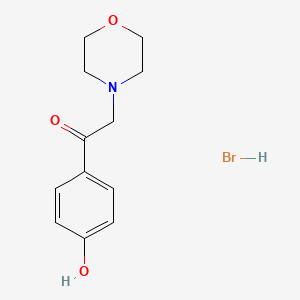
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide, also known as HPEH, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays an important role in intracellular signaling pathways. The use of HPEH in scientific research has led to significant advances in the understanding of the molecular mechanisms of cellular signaling and the development of new therapeutic strategies.
Wirkmechanismus
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This leads to the inhibition of PKC activity, which in turn affects downstream signaling pathways. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been linked to the regulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research is its selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in experiments can be limited by its solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research. One potential application is in the development of new therapeutic strategies for cancer. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a promising target for cancer therapy. Additionally, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in combination with other inhibitors may enhance its efficacy and reduce its limitations. Finally, the development of new analogs of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide may lead to the discovery of more potent and selective inhibitors of PKC.
Synthesemethoden
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves the reaction of 4-morpholineethanol with 4-hydroxybenzaldehyde in the presence of a catalyst and an acid. The resulting product is then purified by recrystallization and converted to the hydrobromide salt.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been extensively used in scientific research to study the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular signaling pathways, leading to the identification of new targets for drug development.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJLNNARRIOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

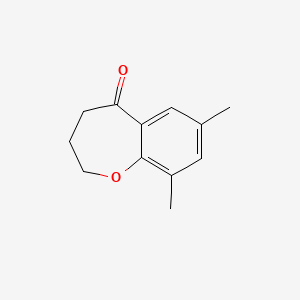
![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
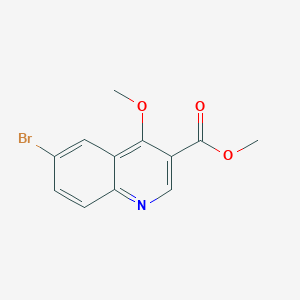

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)
